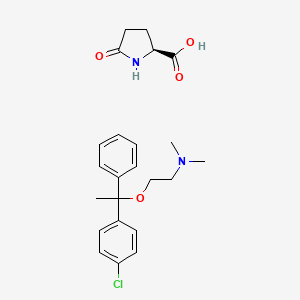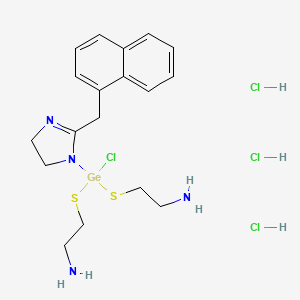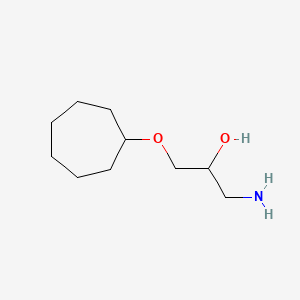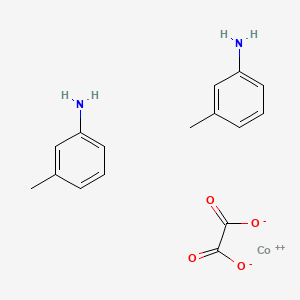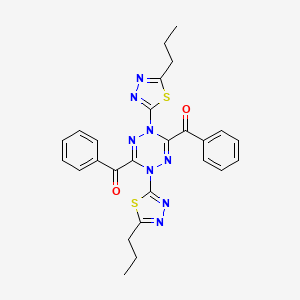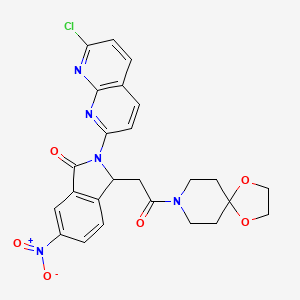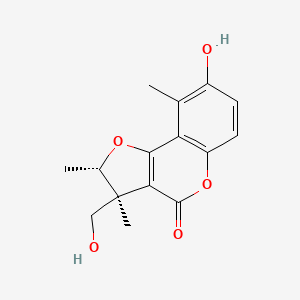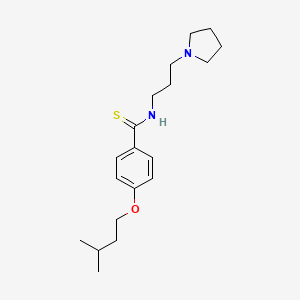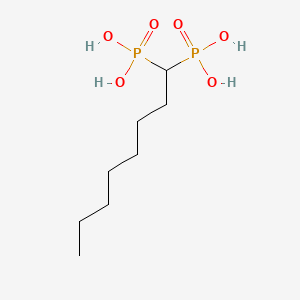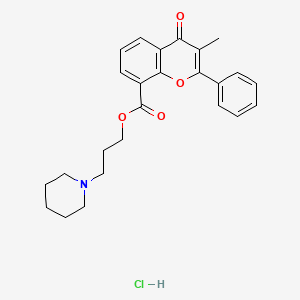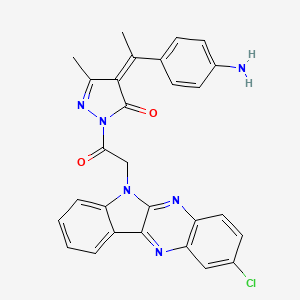
3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of various functional groups through condensation, acylation, and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, nitration, and sulfonation.
Condensation: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), halogenating agents (e.g., bromine), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating signal transduction pathways. Detailed studies on its molecular targets and pathways are essential for understanding its biological activity.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one derivatives: Compounds with similar core structures but different functional groups.
Indoloquinoxaline derivatives: Compounds with similar indoloquinoxaline moieties.
Acylated pyrazolones: Compounds with acyl groups attached to the pyrazolone core.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-4-(1-(4-aminophenyl)ethylidene)-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl- lies in its complex structure, which combines multiple pharmacophores and functional groups. This complexity may result in unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
119457-22-6 |
|---|---|
Molecular Formula |
C28H21ClN6O2 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(4Z)-4-[1-(4-aminophenyl)ethylidene]-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H21ClN6O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-6-4-3-5-20(23)26-27(34)32-21-12-9-18(29)13-22(21)31-26/h3-13H,14,30H2,1-2H3/b25-15- |
InChI Key |
UPCXMIBTMKUJSM-MYYYXRDXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)N)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


